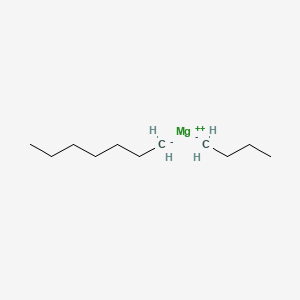

magnesium;butane;heptane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnesium, butane, and heptane are three distinct compounds, each with unique properties and applications Magnesium is a lightweight metal known for its high strength-to-weight ratio and is widely used in various industries Butane and heptane are hydrocarbons belonging to the alkane family, with butane being a four-carbon chain and heptane a seven-carbon chain

准备方法

Synthetic Routes and Reaction Conditions

Magnesium: Magnesium is typically extracted from minerals like dolomite and magnesite through processes such as electrolysis of molten magnesium chloride or thermal reduction of magnesium oxide with silicon or aluminum.

Butane: Butane is obtained from natural gas processing and petroleum refining. It is separated from other hydrocarbons through fractional distillation.

Heptane: Heptane is also derived from petroleum refining, where it is separated from other hydrocarbons using distillation techniques.

Industrial Production Methods

Magnesium: Industrial production of magnesium involves the electrolysis of molten magnesium chloride, often sourced from seawater or brine.

Butane: Butane is produced on an industrial scale through the refining of crude oil and natural gas.

Heptane: Heptane is produced by refining crude oil and is often used as a solvent in laboratories and industries.

化学反应分析

Types of Reactions

-

Magnesium

Oxidation: Magnesium reacts with oxygen to form magnesium oxide.

Reduction: Magnesium can reduce other metals from their oxides.

Substitution: Magnesium can participate in Grignard reactions, forming organomagnesium compounds.

-

Butane

Combustion: Butane undergoes complete combustion to produce carbon dioxide and water.

Halogenation: Butane reacts with halogens to form haloalkanes.

-

Heptane

Combustion: Heptane combusts to form carbon dioxide and water.

Cracking: Heptane can be cracked to produce smaller hydrocarbons like ethylene and propylene.

Common Reagents and Conditions

Magnesium: Common reagents include oxygen (for oxidation), acids (for reduction), and alkyl halides (for Grignard reactions).

Butane: Common reagents include oxygen (for combustion) and halogens (for halogenation).

Heptane: Common reagents include oxygen (for combustion) and catalysts (for cracking).

Major Products Formed

Magnesium: Magnesium oxide, organomagnesium compounds.

Butane: Carbon dioxide, water, haloalkanes.

Heptane: Carbon dioxide, water, smaller hydrocarbons.

科学研究应用

Chemistry

Magnesium: Used as a reducing agent in organic synthesis and as a component in Grignard reagents.

Butane: Used as a fuel and in the synthesis of various organic compounds.

Heptane: Used as a non-polar solvent in chemical reactions and extractions.

Biology and Medicine

Magnesium: Essential for biological processes, including enzyme function and muscle contraction.

Butane: Limited direct applications, but derivatives are used in pharmaceuticals.

Heptane: Used as a solvent in the extraction of natural products and in pharmaceutical formulations.

Industry

Magnesium: Used in the production of lightweight alloys for automotive and aerospace industries.

Butane: Used as a fuel in lighters and portable stoves.

Heptane: Used as a solvent in paints, coatings, and adhesives.

作用机制

Magnesium: Acts as a reducing agent by donating electrons in chemical reactions. In biological systems, it stabilizes structures like ribosomes and membranes.

Butane: Undergoes combustion by reacting with oxygen to release energy. In halogenation, it forms haloalkanes through substitution reactions.

Heptane: Undergoes combustion to release energy. In cracking, it breaks down into smaller hydrocarbons through thermal decomposition.

相似化合物的比较

Magnesium: Compared to other alkaline earth metals like calcium and barium, magnesium is lighter and has a higher strength-to-weight ratio.

Butane: Compared to other alkanes like propane and pentane, butane has a higher boiling point and energy content.

Heptane: Compared to other alkanes like hexane and octane, heptane has a higher boiling point and is less volatile.

List of Similar Compounds

Magnesium: Calcium, barium, strontium.

Butane: Propane, pentane, hexane.

Heptane: Hexane, octane, nonane.

属性

CAS 编号 |

194793-86-7 |

|---|---|

分子式 |

C11H24Mg |

分子量 |

180.61 g/mol |

IUPAC 名称 |

magnesium;butane;heptane |

InChI |

InChI=1S/C7H15.C4H9.Mg/c1-3-5-7-6-4-2;1-3-4-2;/h1,3-7H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |

InChI 键 |

SGYFGZYTCSECSM-UHFFFAOYSA-N |

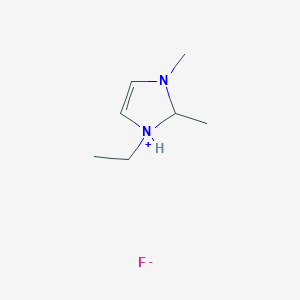

规范 SMILES |

CCC[CH2-].CCCCCC[CH2-].[Mg+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

propanedinitrile](/img/structure/B12581234.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)

![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)